molecular formula C39H27N3 B6590796 2,4,6-Tris(biphenyl-3-yl)-1,3,5-triazine CAS No. 1201800-83-0

2,4,6-Tris(biphenyl-3-yl)-1,3,5-triazine

Cat. No. B6590796
CAS RN: 1201800-83-0
M. Wt: 537.6 g/mol
InChI Key: MMNNWKCYXNXWBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-Tris(biphenyl-3-yl)-1,3,5-triazine (TBPT) is a chemical compound that belongs to the class of triazine-based materials. TBPT is a rigid and planar molecule that exhibits excellent electron transport properties, making it a promising candidate for various scientific research applications.

Mechanism of Action

2,4,6-Tris(biphenyl-3-yl)-1,3,5-triazine acts as an electron-transporting material in various scientific research applications. In OFETs, this compound facilitates the movement of electrons from the source electrode to the drain electrode, resulting in the formation of a conductive channel. In OLEDs, this compound is used as a host material for phosphorescent emitters, facilitating the efficient transfer of electrons and holes to the emitting layer.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects, as it is primarily used in scientific research applications. However, studies have shown that this compound exhibits low toxicity and biocompatibility, making it a promising candidate for use in biomedical applications.

Advantages and Limitations for Lab Experiments

2,4,6-Tris(biphenyl-3-yl)-1,3,5-triazine exhibits several advantages for use in lab experiments, including its excellent electron transport properties, high stability, and low toxicity. However, this compound also has some limitations, including its relatively high cost and the difficulty of synthesizing it in large quantities.

Future Directions

2,4,6-Tris(biphenyl-3-yl)-1,3,5-triazine has several potential future directions for scientific research, including its use in biomedical applications, such as drug delivery and bioimaging. Additionally, this compound could be used in the development of more efficient solar cells and OLEDs. Furthermore, the synthesis of this compound could be optimized to reduce its cost and increase its scalability, making it more accessible for scientific research and industrial applications.
Conclusion
In conclusion, this compound is a promising candidate for various scientific research applications, including organic electronics, optoelectronics, and photovoltaics. This compound exhibits excellent electron transport properties, making it an ideal candidate for use in OFETs, OLEDs, and solar cells. Additionally, this compound has potential biomedical applications, such as drug delivery and bioimaging. Further research is needed to optimize the synthesis of this compound and explore its potential applications in various scientific research fields.

Scientific Research Applications

2,4,6-Tris(biphenyl-3-yl)-1,3,5-triazine has been extensively studied for its potential applications in various scientific research fields, including organic electronics, optoelectronics, and photovoltaics. This compound exhibits excellent electron transport properties, making it an ideal candidate for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Additionally, this compound has been investigated for its potential use in solar cells as a hole-transporting material.

properties

IUPAC Name

2,4,6-tris(3-phenylphenyl)-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H27N3/c1-4-13-28(14-5-1)31-19-10-22-34(25-31)37-40-38(35-23-11-20-32(26-35)29-15-6-2-7-16-29)42-39(41-37)36-24-12-21-33(27-36)30-17-8-3-9-18-30/h1-27H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNNWKCYXNXWBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=NC(=NC(=N3)C4=CC=CC(=C4)C5=CC=CC=C5)C6=CC=CC(=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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